(2S,5S)-2,5-Dimethyloxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-2,5-Dimethyloxan-4-one is an organic compound belonging to the class of oxanones It is characterized by its unique stereochemistry, with two chiral centers at positions 2 and 5, both in the S-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethyloxan-4-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from commercially available chiral precursors. The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2,5-Dimethyloxan-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxanone derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2S,5S)-2,5-Dimethyloxan-4-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,5S)-2,5-Dimethyloxan-4-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites with high specificity. This interaction can modulate biological pathways and exert desired effects, such as inhibition or activation of enzymes.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2,5-Dimethyloxan-4-one: The enantiomer of (2S,5S)-2,5-Dimethyloxan-4-one with opposite stereochemistry.
(2S,5R)-2,5-Dimethyloxan-4-one: A diastereomer with different stereochemistry at one of the chiral centers.
(2R,5S)-2,5-Dimethyloxan-4-one: Another diastereomer with different stereochemistry at one of the chiral centers.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomeric purity and ability to interact with chiral environments make it valuable in various applications, particularly in asymmetric synthesis and chiral drug development.
Properties
CAS No. |
64268-05-9 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2S,5S)-2,5-dimethyloxan-4-one |
InChI |
InChI=1S/C7H12O2/c1-5-4-9-6(2)3-7(5)8/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
YKOPQTIXXGNDEX-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)[C@H](CO1)C |
Canonical SMILES |
CC1CC(=O)C(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.